molecular formula C33H45ClN4O9 B12511493 Irinotecan trihydrate hydrochloride

Irinotecan trihydrate hydrochloride

Cat. No.: B12511493
M. Wt: 677.2 g/mol
InChI Key: KLEAIHJJLUAXIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of irinotecan trihydrate hydrochloride typically involves the following steps :

    Starting Material: The process begins with camptothecin.

    Intermediate Formation: Camptothecin is converted to 7-ethyl-10-hydroxy-camptothecin.

    Coupling Reaction: The intermediate is then reacted with 1-chlorocarbonyl-4-piperidinopiperidine base to form crude irinotecan.

    Purification: The crude product is purified using column chromatography.

    Conversion to Hydrochloride Salt: The purified irinotecan is finally converted into its hydrochloride trihydrate salt.

Industrial Production Methods

In industrial settings, the production of this compound involves dissolving the compound in a solution containing sorbitol, lactic acid, hydrochloric acid, and potassium hydroxide . The solution is then adjusted to a pH of 3.0-4.0, filtered, and sterilized before being packaged for use .

Chemical Reactions Analysis

Types of Reactions

Irinotecan trihydrate hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Irinotecan trihydrate hydrochloride has a wide range of scientific research applications :

Properties

IUPAC Name

(10,19-diethyl-19-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-7-yl) 4-piperidin-1-ylpiperidine-1-carboxylate;trihydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H38N4O6.ClH.3H2O/c1-3-22-23-16-21(43-32(40)36-14-10-20(11-15-36)35-12-6-5-7-13-35)8-9-27(23)34-29-24(22)18-37-28(29)17-26-25(30(37)38)19-42-31(39)33(26,41)4-2;;;;/h8-9,16-17,20,41H,3-7,10-15,18-19H2,1-2H3;1H;3*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLEAIHJJLUAXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2CN3C(=CC4=C(C3=O)COC(=O)C4(CC)O)C2=NC5=C1C=C(C=C5)OC(=O)N6CCC(CC6)N7CCCCC7.O.O.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45ClN4O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

677.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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